molecular formula C32H70BrN2+ B3055115 N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide CAS No. 6309-01-9

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide

Cat. No.: B3055115
CAS No.: 6309-01-9
M. Wt: 562.8 g/mol
InChI Key: KBLRVYZCEXBJCD-UHFFFAOYSA-M
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Description

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is a quaternary ammonium compound with the molecular formula C32H70Br2N2. It is known for its surfactant properties and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethylbutane-1,4-diamine with dodecyl bromide. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium compounds .

Mechanism of Action

The mechanism of action of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form micelles and disrupt cell membranes makes it particularly useful in both research and industrial applications .

Properties

IUPAC Name

dodecyl-[4-[dodecyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-29-33(3,4)31-27-28-32-34(5,6)30-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMPBRQDOSPSOT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H70Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Reactant of Route 2
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N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Reactant of Route 3
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Reactant of Route 4
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Reactant of Route 5
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Reactant of Route 6
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide

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